[10-(2-Dimethylamino-acetyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester
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Overview
Description
ETHYL N-{10-[2-(DIMETHYLAMINO)ACETYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with an ethyl carbamate group and a dimethylaminoacetyl moiety.
Preparation Methods
The synthesis of ETHYL N-{10-[2-(DIMETHYLAMINO)ACETYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The subsequent steps involve the introduction of the dimethylaminoacetyl group and the ethyl carbamate group through various organic reactions, such as acylation and carbamation. Industrial production methods may involve optimized reaction conditions, including the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
ETHYL N-{10-[2-(DIMETHYLAMINO)ACETYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives.
Scientific Research Applications
ETHYL N-{10-[2-(DIMETHYLAMINO)ACETYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as an antipsychotic and antiemetic agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ETHYL N-{10-[2-(DIMETHYLAMINO)ACETYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, the compound is believed to act as a dopamine receptor antagonist, inhibiting the action of dopamine in the brain. This interaction helps in modulating neurotransmitter levels and alleviating symptoms of psychosis. Additionally, the compound may interact with other receptors, such as serotonin receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
ETHYL N-{10-[2-(DIMETHYLAMINO)ACETYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, they differ in their substituents, which influence their pharmacological properties. For instance:
Chlorpromazine: Known for its antipsychotic properties, it has a chlorine substituent at the phenothiazine core.
Promethazine: Used primarily as an antiemetic and antihistamine, it has a dimethylaminopropyl group. The unique combination of the dimethylaminoacetyl and ethyl carbamate groups in ETHYL N-{10-[2-(DIMETHYLAMINO)ACETYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE distinguishes it from other phenothiazine derivatives, potentially offering a different spectrum of biological activities and therapeutic applications.
Properties
Molecular Formula |
C19H21N3O3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl N-[10-[2-(dimethylamino)acetyl]phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C19H21N3O3S/c1-4-25-19(24)20-13-9-10-17-15(11-13)22(18(23)12-21(2)3)14-7-5-6-8-16(14)26-17/h5-11H,4,12H2,1-3H3,(H,20,24) |
InChI Key |
LGWVIIQGKLLMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN(C)C |
Origin of Product |
United States |
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